Camptothecin, acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Camptothecin is an alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata . It selectively inhibits the nuclear enzyme DNA topoisomerase, type I . Several semisynthetic analogs of camptothecin have demonstrated antitumor activity .

Synthesis Analysis

Camptothecin’s synthesis has been significantly improved due to its insufficient natural supply . The synthesis involves palladium-catalyzed (Heck reaction) intramolecular C-ring formation . There have also been attempts at its biotechnological production .Molecular Structure Analysis

Camptothecin is a quinoline pentacyclic alkaloid, classified as pyrrolo [3,4- b ]quinoline . Its structure was determined in 1966 using a combination of NMR and X-ray approach .Chemical Reactions Analysis

Camptothecin exhibits a unique mechanism of action involving inhibition of topoisomerase I, which leads to the interruption of cell division processes . Current efforts in Camptothecin research focus on constructing better drugs, prodrugs, and new forms of administration .Physical And Chemical Properties Analysis

Camptothecin has a molecular weight of 348.35 . It is a solid substance with low solubility in water . Its rapid inactivation is due to the lactone ring opening at physiological pH .Aplicaciones Científicas De Investigación

Camptothecin Accumulation in Plants : Research by Li and Liu (2004) found that treating Camptotheca acuminata seedlings with acetylsalicylic acid influenced the accumulation of camptothecin, an anti-cancer alkaloid. However, this treatment did not enhance the overall yield of camptothecin, suggesting limitations in using this method for large-scale production (Li & Liu, 2004).

Micropropagation and Alkaloid Production : Roja (2008) highlighted the successful micropropagation of Ophiorrhiza rugosa and the higher alkaloid content in tissue culture-derived plants compared to normal plants. This suggests potential for large-scale production of camptothecin using biotechnological methods (Roja, 2008).

Nanoemulsions for Drug Delivery : Fang et al. (2009) developed acoustically active nanoemulsions for camptothecin encapsulation, which addressed issues like solubility and stability. This study represents a step forward in camptothecin drug delivery research (Fang et al., 2009).

Historical Achievements in Natural Products Research : Oberlies and Kroll (2004) provided an integrated account of research on camptothecin, highlighting its unique action against cancer cells via topoisomerase I poisoning and its clinical applications (Oberlies & Kroll, 2004).

Biologically Active Camptothecin Derivatives : Liu et al. (2015) reviewed various biological activities of camptothecin derivatives, providing a comprehensive overview of their anticancer effects and the evolution of research in this area (Liu et al., 2015).

Mechanisms of Tumor Resistance and Modulation Strategies : Xu and Villalona-Calero (2002) discussed the mechanisms of tumor resistance to camptothecins and strategies for enhancing their antitumor activity, which is crucial for the development of more effective cancer therapies (Xu & Villalona-Calero, 2002).

Passive and Active Targeting Strategies for Delivery : Behera and Padhi (2020) reviewed active and passive targeting strategies for delivering camptothecin, emphasizing the need for efficient drug delivery systems to enhance its anticancer activity (Behera & Padhi, 2020).

Application of Biotechnology in Research : Zhihong, JiaJin, and Hesong (2010) summarized the application of biotechnology in camptothecin research, highlighting the potential of these techniques to improve camptothecin content and meet market demands (Zhihong, JiaJin, & Hesong, 2010).

Cytotoxic Actions and New Inhibitors : Kohn and Pommier (2000) detailed the molecular and biological determinants of camptothecin's cytotoxic actions, offering insights for the development of new topoisomerase I inhibitors (Kohn & Pommier, 2000).

Feasible Production by Hairy Root Culture : Saito et al. (2001) explored the production of camptothecin through hairy root culture of Ophiorrhiza pumila, proposing a commercially viable method for in vitro cell culture production (Saito et al., 2001).

Safety And Hazards

Direcciones Futuras

Current research is focusing on the delivery of Camptothecin by active and passive targeting for anticancer activity . The development of several more active and water-soluble derivatives in the 1990s has stimulated significant progress in Camptothecin chemistry . There is also interest in testing multidrug regimens of Camptothecin with other anticancer drugs .

Propiedades

Número CAS |

7688-64-4 |

|---|---|

Nombre del producto |

Camptothecin, acetate |

Fórmula molecular |

C22H18N2O5 |

Peso molecular |

390.4 g/mol |

Nombre IUPAC |

(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) acetate |

InChI |

InChI=1S/C22H18N2O5/c1-3-22(29-12(2)25)16-9-18-19-14(8-13-6-4-5-7-17(13)23-19)10-24(18)20(26)15(16)11-28-21(22)27/h4-9H,3,10-11H2,1-2H3 |

Clave InChI |

ASVIEXKOXDCZDF-UHFFFAOYSA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C |

SMILES canónico |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)C |

Sinónimos |

camptothecin-20(S)-acetate camptothecin-20-acetate O-acetylcamptothecin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

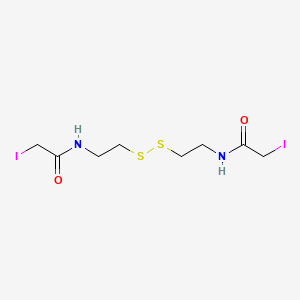

![6-amino-2-[(1S)-3-amino-1-[[3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B1212409.png)

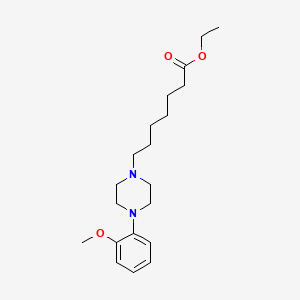

![(2R,3R,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3,12-triol](/img/structure/B1212414.png)

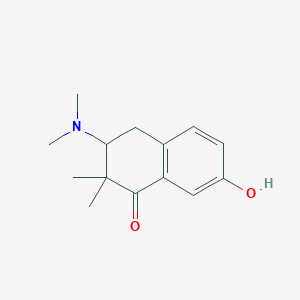

![N-[4-[(4-methoxy-1,2,5-thiadiazol-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B1212427.png)